2-nitro-N,N-dipropylbenzamide
Description
2-Nitro-N,N-dipropylbenzamide is a benzamide derivative featuring a nitro (-NO₂) group at the ortho position of the benzene ring and two propyl chains attached to the amide nitrogen.
Properties
IUPAC Name |
2-nitro-N,N-dipropylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-9-14(10-4-2)13(16)11-7-5-6-8-12(11)15(17)18/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCLNDYEDHKJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N,N-dipropylbenzamide typically involves the nitration of N,N-dipropylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzene ring. The reaction is usually conducted at low temperatures to control the rate of nitration and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium hydroxide, or other strong bases for nucleophilic aromatic substitution.
Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution under reflux.
Major Products Formed
Reduction: 2-amino-N,N-dipropylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: Benzoic acid and dipropylamine.
Scientific Research Applications
2-nitro-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-nitro-N,N-dipropylbenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The amide functional group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of 2-nitro-N,N-dipropylbenzamide and its analogs:
Physicochemical Properties
- Solubility: Nitro and chloro groups reduce water solubility compared to amino or methyl analogs. For instance, 2-chloro-4-nitro-N,N-dipropylbenzamide is likely less polar than 4-amino-N,N-dipropylbenzamide .
- Reactivity : The nitro group in this compound may participate in reduction reactions or act as an electron-withdrawing group in metal-catalyzed C–H activation, similar to N,O-bidentate directing groups in other benzamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
